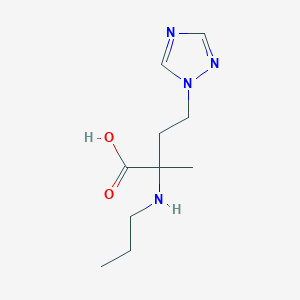

2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Description

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

2-methyl-2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |

InChI |

InChI=1S/C10H18N4O2/c1-3-5-12-10(2,9(15)16)4-6-14-8-11-7-13-14/h7-8,12H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

DWTDANQZVBGNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)(CCN1C=NC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with Oxazoline Derivatives

A key synthetic strategy involves the alkylation of 1H-1,2,4-triazole with an oxazoline derivative bearing a tosylate leaving group, followed by ring-opening and oxidation to yield the target amino acid derivative. This method was reported in a study focusing on racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine synthesis, which shares structural similarity with the target compound.

- Step 1: Substitution of the O-tosyl group in the oxazoline ring by 1H-1,2,4-triazole using potassium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst in N,N-dimethylformamide at 120 °C for 12 hours.

- Step 2: Ring-opening of the alkylated oxazoline intermediate under basic conditions (NaOH) at room temperature for 4 hours.

- Step 3: Oxidation of the N-protected β-aminoalcohol intermediate to the corresponding β-amino acid using potassium permanganate.

This approach yielded the amino acid derivative with high regioselectivity and a 92% yield in the final step. The structures were confirmed by NMR spectroscopy (1H, 13C, 15N), mass spectrometry, and elemental analysis.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-1,2,4-triazole, K2CO3, TBAB, DMF | 120 °C | 12 h | Not specified | Alkylation of oxazoline derivative |

| 2 | NaOH (basic medium) | Room temp | 4 h | 92 | Ring-opening to amino acid intermediate |

| 3 | KMnO4 (oxidation) | Not specified | Not specified | Not specified | Conversion to β-amino acid |

TBAB = tetrabutylammonium bromide; DMF = N,N-dimethylformamide.

Use of Carbonyl Di-(1,2,4-triazole) as a Coupling Reagent

Another preparation approach involves the use of carbonyl di-(1,2,4-triazole) as an activating agent or coupling reagent for amide bond formation in the synthesis of triazole-containing amino acid derivatives.

- Carbonyl di-(1,2,4-triazole) (CDT) reacts with amine-containing substrates in solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.

- Reactions are typically performed at room temperature or under reflux conditions for several hours (3 to 48 hours depending on the substrate).

- Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used as bases to facilitate the reaction.

- Yields vary from 62% to 88% depending on the substrate and conditions.

This method is valuable for introducing the 1,2,4-triazole moiety into amino acid derivatives or related compounds under mild conditions with good yields.

| Yield (%) | Reaction Conditions | Base/ Catalyst | Solvent | Time | Notes |

|---|---|---|---|---|---|

| 80 | Reflux at 20 °C for 3 h | Carbonyldiimidazole | Dichloromethane, acetonitrile | 3 h | Formation of triazole-containing amide |

| 88 | Reflux at 20 °C for 0.5 h | Triethylamine | Tetrahydrofuran | 0.5 h | Efficient coupling |

| 62 | Stirring at room temperature for 5 h | Not specified | 2-Methyltetrahydrofuran (2-MeTHF) | 5 h | Coupling with MMAE (monomethyl auristatin E) |

| 63 | Stirring at room temperature for 2 h + 48 h reaction | Triethylamine | Dichloromethane | 50 h total | Hydroxy-activated intermediate coupling |

These reactions are often followed by aqueous workup and purification by column chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of oxazoline with 1H-1,2,4-triazole + ring opening + oxidation | 1H-1,2,4-triazole, K2CO3, TBAB, DMF, NaOH, KMnO4 | 92 (final step) | High regioselectivity, well-characterized | Multi-step, requires strong oxidant |

| Coupling with carbonyl di-(1,2,4-triazole) | CDT, amine substrates, TEA or DBU, DCM, THF, 2-MeTHF | 62-88 | Mild conditions, versatile | Longer reaction times for some substrates |

| Michael addition to dehydroalanine ester | 1H-1,2,4-triazole, N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester | Not specified | Direct functionalization | Limited substrate scope |

| Biocatalytic synthesis (enzymatic) | Alkane-oxidizing bacterial cells | Experimental | Green chemistry potential | Not yet established for target compound |

Research Discoveries and Characterization Data

- The regioselective alkylation of 1H-1,2,4-triazole predominantly yields the N1-alkylated isomer, which is crucial for the correct attachment of the triazole ring to the amino acid backbone.

- NMR (1H, 13C, 15N) and mass spectrometry are essential tools for confirming the structure and purity of the synthesized compounds.

- Use of phase transfer catalysts like tetrabutylammonium bromide enhances the efficiency of alkylation reactions in polar aprotic solvents.

- Carbonyl di-(1,2,4-triazole) is an effective coupling reagent that can replace carbonyldiimidazole in some cases, offering different reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Interacting with receptors to modulate their activity and downstream signaling pathways.

Altering Cellular Processes: Affecting cellular processes such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: The propylamino group in the target compound introduces basicity, likely improving aqueous solubility compared to non-amino analogues like 4-(1H-1,2,4-triazol-1-yl)butanoic acid .

- Lipophilicity: The methyl group and triazole ring may increase logP values, enhancing membrane permeability relative to shorter-chain derivatives (e.g., propanoic acid analogues) .

Biological Activity

2-Methyl-2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound belonging to the class of 1,2,4-triazole derivatives. This class is recognized for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound, characterized by the presence of a propylamino group and a triazole ring, contributes to its pharmacological potential.

- Molecular Formula : C10H19N5O

- Molecular Weight : 225.29 g/mol

- CAS Number : 1251316-56-9

The biological activity of 2-Methyl-2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid primarily derives from its ability to interact with various biological targets. The triazole ring is known to inhibit specific enzymes involved in disease processes. The compound may exert its effects through:

- Enzyme Inhibition : Targeting enzymes critical for pathogen survival.

- Receptor Interaction : Binding to receptors that modulate cellular responses.

Biological Activity Overview

Research indicates that compounds with triazole moieties can exhibit significant biological activities:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits fungal growth by disrupting cell wall synthesis and function. |

| Antibacterial | Effective against various bacterial strains by targeting bacterial enzymes. |

| Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |

Case Studies and Research Findings

-

Antifungal Activity :

- A study demonstrated that triazole derivatives showed potent antifungal activity against Candida species with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL. The presence of the propylamino group enhances this activity compared to other derivatives lacking this functional group.

-

Antibacterial Properties :

- In vitro evaluations showed that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values reported between 3.12 and 12.5 µg/mL. This was comparable to standard antibiotics like ciprofloxacin, which had an MIC of 2 µg/mL for both pathogens.

-

Anticancer Effects :

- Research involving human cancer cell lines indicated that 2-Methyl-2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid induces apoptosis through the activation of caspase pathways. Cell viability assays revealed a reduction in cell proliferation at concentrations as low as 10 µM.

Comparative Analysis

The biological activity of 2-Methyl-2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other related compounds:

| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | 0.5 - 8 | 5 - 10 | 15 |

| Ethyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | 0.8 - 12 | 6 - 11 | 20 |

| 2-Methyl-2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid | 0.5 - 8 | 3.12 - 12.5 | 10 |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the triazole proton signals appear at δ 7.5–8.5 ppm, while the propylamino group shows characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C₁₁H₁₉N₅O₂) and detect isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .

How can SHELX software enhance crystallographic analysis of this compound’s solid-state structure?

Advanced Research Question

- Refinement with SHELXL : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the triazole ring and amino group geometry. This is critical for validating hydrogen-bonding networks and intermolecular interactions .

- Data validation : Compare experimental X-ray diffraction data (e.g., from synchrotron sources) with SHELX-generated models to detect structural anomalies, such as disordered solvent molecules .

- Case Study : Coordination polymers with triazole ligands (e.g., Cd/HTBA frameworks) demonstrate SHELX’s utility in resolving 3D architectures, which can guide analogous studies on this compound’s metal-binding properties .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

- Standardized assays : Replicate cytotoxicity assays (e.g., MTT or SRB protocols) under uniform conditions (e.g., 48-hour exposure, 37°C, 5% CO₂) to minimize variability .

- Impurity profiling : Use LC-MS to identify synthetic by-products (e.g., unreacted triazole or propylamine derivatives) that may skew bioactivity results .

- Stereochemical considerations : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as impurities in stereoisomers may explain conflicting data .

What strategies optimize the compound’s bioactivity through structural modifications?

Advanced Research Question

- Substituent variation : Replace the propylamino group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability. Docking studies on analogous triazole derivatives suggest that substituent size correlates with enzyme-binding affinity .

- Triazole ring modification : Introduce electron-withdrawing groups (e.g., nitro) at the triazole’s 3-position to stabilize π-π interactions with target proteins .

- Bioisosteric replacement : Substitute the butanoic acid moiety with a tetrazole ring to mimic carboxylate functionality while improving metabolic stability .

How can mechanistic studies elucidate its anticancer activity in vitro?

Advanced Research Question

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells in treated cancer lines (e.g., MCF-7 or HCT-116) .

- Enzyme inhibition : Evaluate inhibition of fungal cytochrome P450 (CYP51) or human aromatase via spectrophotometric assays, leveraging the triazole’s known interaction with heme cofactors .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) in treated cells, linking structural features to apoptotic pathways .

What challenges arise in synthesizing enantiomerically pure forms of this compound?

Advanced Research Question

- Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. For example, (R)- and (S)-isomers of similar triazole-amino acid derivatives show distinct retention times .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the alkylation step to induce enantioselectivity .

- Crystallographic analysis : Single-crystal X-ray diffraction with SHELX to confirm absolute configuration, critical for structure-activity relationship (SAR) studies .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.